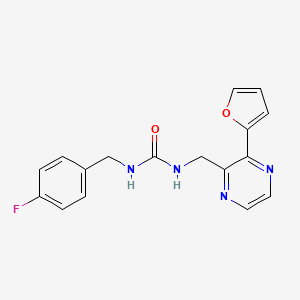

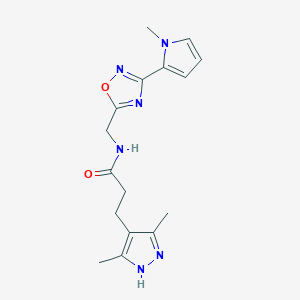

![molecular formula C21H19FN2OS B2968235 1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1224015-35-3](/img/structure/B2968235.png)

1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound .

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves processes such as N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give an amine. The coupling of this amine with an acid (like 3-(4-fluorophenyl)propionic acid) and deprotection of Boc group yields the final compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include processes like defluorinative annulation . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope .Applications De Recherche Scientifique

Supramolecular Interactions and Crystal Structures

1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its supramolecular interactions and crystal structures. Research by Gak Simić et al. (2021) on similar spirohydantoin-based compounds showed that these molecules can form hydrogen-bonded centrosymmetric synthons and three-dimensional networks. This is significant in understanding the material's molecular interactions and potential applications in crystal engineering and design.

Antiviral Applications

A variant of this compound, synthesized with different substitutions, has shown potential antiviral applications. Research by Apaydın et al. (2019) found that certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects on human coronavirus replication. This suggests potential for this chemical structure in antiviral drug development.

Antimicrobial Properties

Compounds containing elements of this compound structure have been investigated for their antimicrobial properties. Dalloul et al. (2017) synthesized derivatives with 1,2,4-triazole, piperidine, and sulfonamide moieties, finding significant activity against various microbial strains.

Anticonvulsant and Analgesic Activities

The compound has also been studied for its potential in treating convulsions and pain. Obniska et al. (2006) synthesized fluoro-substituted derivatives and tested their anticonvulsant activity, finding some compounds with promising effects. Similarly, Cohen et al. (1978) demonstrated that derivatives of this compound exhibit analgesic activity.

Antihypertensive Applications

Research into its analogs has also shown potential for antihypertensive applications. Caroon et al. (1981) found that certain diazaspiro[4.5]decan-2-one derivatives displayed properties consistent with alpha-adrenergic receptor blockers, indicating a potential role in blood pressure regulation.

Mécanisme D'action

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “1-Benzoyl-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” might also interact with multiple targets.

Mode of Action

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives, which have a similar structure, are known to affect a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to have a wide range of biological activities .

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS/c22-17-11-9-15(10-12-17)18-20(26)24(19(25)16-7-3-1-4-8-16)21(23-18)13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDWSWBCAQBPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

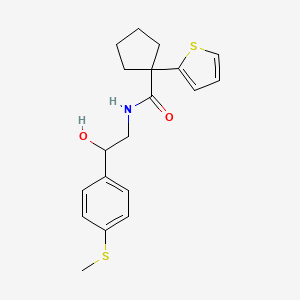

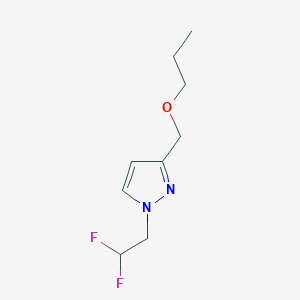

![5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2968153.png)

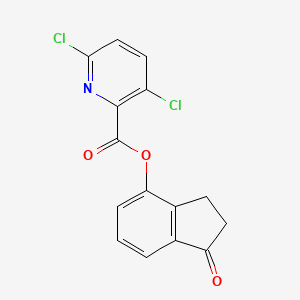

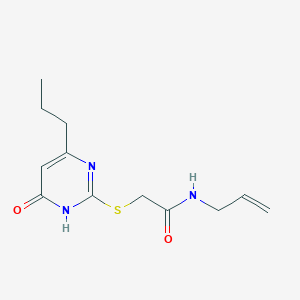

![2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2968155.png)

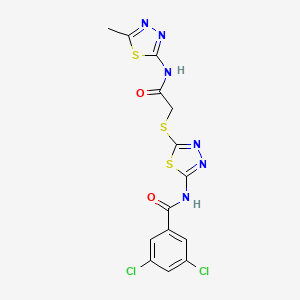

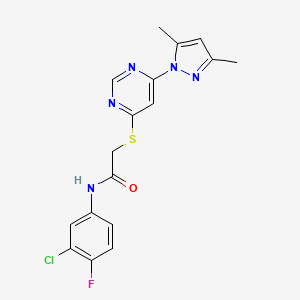

![5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2968161.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968165.png)

![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)